molecular formula C10H8BFO2 B13129350 (4-Fluoronaphthalen-2-yl)boronic acid

(4-Fluoronaphthalen-2-yl)boronic acid

Katalognummer: B13129350
Molekulargewicht: 189.98 g/mol
InChI-Schlüssel: UMDNOINEWGQPEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluoronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a boronic acid group is attached to the second carbon atom and a fluorine atom is attached to the fourth carbon atom. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoronaphthalen-2-yl)boronic acid typically involves the borylation of 4-fluoronaphthalene. One common method is the reaction of 4-fluoronaphthalene with a boron-containing reagent such as triisopropyl borate in the presence of a base like n-butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Fluoronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluorine atom and a boronic acid group on the naphthalene ring allows for versatile functionalization and the formation of complex molecular architectures .

Eigenschaften

Molekularformel

C10H8BFO2

Molekulargewicht

189.98 g/mol

IUPAC-Name

(4-fluoronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H8BFO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H

InChI-Schlüssel

UMDNOINEWGQPEY-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=CC=CC=C2C(=C1)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.